![molecular formula C22H15Cl2NO3S B2508058 (4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone CAS No. 1114886-33-7](/img/structure/B2508058.png)

(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

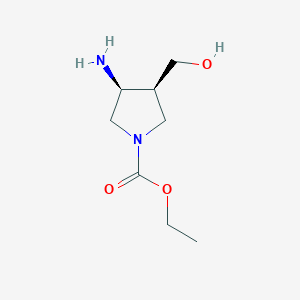

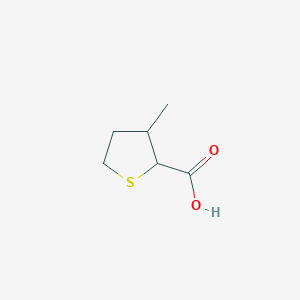

The compound , (4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone, is a derivative of benzo-1,4-thiazine. It is characterized by the presence of a 3,4-dichlorophenyl group and a p-tolyl group attached to the benzo[b][1,4]thiazin-2-yl core. The compound likely exhibits interesting chemical and physical properties due to the presence of these substituents.

Synthesis Analysis

The synthesis of related benzo-1,4-thiazine derivatives has been reported in the literature. For example, benzo-1,4-thiazinotropones with various substituents were synthesized through the reaction of di- or trihalotropolone or 3-bromotropolones with o-aminothiophenol . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies involving substitution reactions could be employed to synthesize this compound.

Molecular Structure Analysis

The molecular structure of benzo-1,4-thiazine derivatives is known to be influenced by the substituents on the ring system. In a related compound, the piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was distorted tetrahedral . These structural features are likely to be present in the compound of interest as well, considering its structural similarity. The presence of dichlorophenyl and p-tolyl groups could further influence the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzo-1,4-thiazine derivatives can vary depending on the substituents present. For instance, bromination and nitration reactions of benzo-1,4-thiazino[3,2-b]tropone resulted in the formation of various substituted products . The compound , with electron-withdrawing dichlorophenyl groups, may exhibit unique reactivity patterns in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo-1,4-thiazine derivatives can be quite diverse. Spectroscopic techniques are typically used to characterize these compounds . The thermal stability of a related compound was found to be stable in the temperature range of 20-170°C . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which also help in identifying reactive sites on the molecular surface . The presence of inter and intramolecular hydrogen bonds, as well as other non-covalent interactions like C—Cl···π and π···π interactions, can significantly influence the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis and reactivity of benzo[b]thiophene derivatives, including those with sulfur- and oxygen-containing nucleophiles, have been extensively studied. For instance, the oxidation of corresponding benzo[b]thiophene derivatives leads to Michael-type nucleophilic addition under both basic and acidic conditions, offering a route for the functionalization of these compounds (Pouzet et al., 1998). Similarly, the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones via the reaction of diaminoglyoxime with various ketones demonstrates the versatility of thiazinone derivatives in organic synthesis (Khanmiri et al., 2014).

Molecular Structures

Research on the crystal structures of thiazole derivatives reveals insights into their molecular configurations and potential interactions. For example, the determination of molecular structures via single crystal X-ray diffraction methods provides valuable information on the geometries and potential reactivity of these compounds (Heydari et al., 2016).

Potential Applications

The study of the synthesis, antimicrobial, and analgesic activities of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives points towards the application of these compounds in medicinal chemistry, highlighting their antimicrobial and analgesic properties (Jayanna et al., 2013). Furthermore, the application of benzothiazinones in materials science, as indicated by their use in photopolymerization processes, demonstrates their potential in the development of new materials (Wang et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. For instance, similar compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine , which could potentially influence mood and behavior.

Biochemical Pathways

For example, if it does inhibit the reuptake of serotonin, norepinephrine, and dopamine, it could affect the signaling pathways of these neurotransmitters .

Pharmacokinetics

Similar compounds have been shown to have significant effects in vivo, suggesting that they are absorbed and distributed effectively . The metabolism and excretion of this compound would need to be studied further to fully understand its pharmacokinetic properties.

Result of Action

For example, if it does inhibit the reuptake of serotonin, norepinephrine, and dopamine, it could potentially have antidepressant effects .

Eigenschaften

IUPAC Name |

[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(16-10-11-17(23)18(24)12-16)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKFKNYZFFPBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)

![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2507988.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)